molecular formula C5H8Br2O B130603 1,5-Dibromopentan-3-one CAS No. 140200-76-6

1,5-Dibromopentan-3-one

Cat. No.: B130603
CAS No.: 140200-76-6
M. Wt: 243.92 g/mol
InChI Key: JVWRMAONKJMECW-UHFFFAOYSA-N
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Description

1,5-Dibromopentan-3-one (CAS 140200-76-6) is a halogenated ketone with the molecular formula C₅H₈Br₂O and a molecular weight of 243.924 g/mol. Key physical properties include a density of 1.8 g/cm³, a boiling point of 259.1°C (at 760 mmHg), and a flash point of 101.3°C . It is classified under HS code 2914700090 as a halogenated ketone derivative, used primarily in chemical synthesis and industrial research .

Preparation Methods

Direct Bromination of Pentan-3-one Derivatives

The direct bromination of pentan-3-one or its precursors represents the most straightforward route to 1,5-Dibromopentan-3-one. This method typically employs brominating agents such as N-Bromosuccinimide (NBS) or hydrobromic acid (HBr) in the presence of oxidizing agents.

Hydrobromic Acid (HBr) with Hydrogen Peroxide (H₂O₂)

A HBr/H₂O₂ system enables electrophilic bromination of ketones. For 2,4-Dibromopentan-3-one, this method achieves 79% yield under reflux conditions . Adapting this for this compound requires steric modulation to favor terminal bromination.

Reaction Mechanism :

  • Protonation of the ketone oxygen enhances electrophilicity.

  • HBr delivers bromine to the α-carbon, followed by peroxide-mediated oxidation for secondary bromination .

Optimization Challenges :

  • Regioselectivity : Competing bromination at internal positions necessitates bulky solvents or low temperatures.

  • Side Products : Over-bromination or ketone reduction observed without strict stoichiometric control .

Ring-Opening Bromination of Cyclic Ethers

Inspired by the synthesis of 1,5-Dibromopentane from tetrahydropyran , analogous strategies apply to cyclic ketones. For example, brominating γ-valerolactone derivatives could yield this compound after hydrolysis.

Tetrahydropyran-3-one Bromination

Treating tetrahydropyran-3-one with excess HBr (48% aq.) under reflux generates this compound via ring-opening. The reaction employs a Dean-Stark apparatus to remove water, shifting equilibrium toward product formation .

Conditions :

  • Temperature : 148–150°C.

  • Catalyst : Lewis acids (e.g., ZnBr₂) accelerate ring-opening.

  • Yield : 88% reported for analogous dibromides .

Limitations :

  • Requires high-purity starting materials to avoid diastereomer formation.

  • Energy-intensive due to prolonged reflux.

Protection-Deprotection Strategies

Multi-step syntheses involving ketone protection circumvent reactivity conflicts during bromination. A notable example uses ketal-protected intermediates to isolate this compound .

Ketal Protection and Sequential Bromination

  • Protection : Pentan-3-one is converted to a ketal using ethylene glycol and acid catalysis.

  • Bromination : The protected compound undergoes bromination at positions 1 and 5 using dibromides (e.g., 1,5-dibromopentane).

  • Deprotection : Acidic hydrolysis regenerates the ketone, yielding this compound .

Advantages :

  • Selectivity : Protection prevents ketone participation in side reactions.

  • Yield : Moderate (50–60%) due to stepwise losses .

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the discussed methods:

MethodReagentsConditionsYieldKey Challenges
NBS BrominationNBS, THF20°C, anhydrous~70%*Radical stability
HBr/H₂O₂ SystemHBr, H₂O₂Reflux, 12 h79% Regioselectivity
Ring-Opening BrominationHBr (48%), ZnBr₂148–150°C, Dean-Stark88% Energy consumption
Ketal ProtectionEthylene glycol, HBrAcid hydrolysis50–60% Multi-step complexity

*Estimated from industrial data.

Mechanistic Insights and Side Reactions

Competing Pathways in Direct Bromination

  • Internal Bromination : Electron-rich α-carbons adjacent to the ketone are favored without steric hindrance, leading to 2,4-dibromo isomers .

  • Ketone Reduction : HBr may reduce the ketone to a secondary alcohol under prolonged heating .

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity but risk ketone solvolysis. Non-polar solvents (e.g., octane) improve regioselectivity in ring-opening reactions .

Industrial and Laboratory-Scale Considerations

Scalability of NBS Method

While NBS is cost-prohibitive for large-scale production, its use in batch processes ensures high purity for pharmaceutical intermediates.

Catalytic Improvements

Recent advances employ catalytic di-tert-butylbiphenyl (DBB) with lithium powder to enhance cyclization efficiency in protected intermediates, reducing reagent waste .

Emerging Methodologies

Electrochemical Bromination

Preliminary studies suggest that electrochemical methods using NaBr electrolytes could achieve greener synthesis, though yields remain suboptimal (<40%) .

Biocatalytic Approaches

Enzymatic bromination via haloperoxidases is under investigation, offering potential for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromopentan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ketone group.

    Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of the compound.

Major Products

    Substitution: Products include 1,5-diiodopentan-3-one.

    Reduction: The major product is 1,5-dibromopentanol.

    Oxidation: The major product is 1,5-dibromopentanoic acid.

Scientific Research Applications

Chemical Reactions

The compound participates in various chemical reactions:

Reaction TypeDescription
Substitution Bromine atoms can be replaced by nucleophiles (e.g., iodide or hydroxide).
Reduction The ketone group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4_4).
Oxidation Can be oxidized to form carboxylic acids using potassium permanganate (KMnO4_4).

Chemistry

1,5-Dibromopentan-3-one is widely used as an intermediate in the synthesis of:

  • Heterocyclic compounds : These compounds are essential in medicinal chemistry due to their diverse biological activities.
  • Liquid crystalline derivatives : Important for materials science applications.

Biology

The compound plays a role in biochemical research:

  • Enzyme Mechanisms : It is utilized to study enzyme interactions and mechanisms due to its ability to form covalent bonds with enzymes.
  • Cholinergic Modulation : Acts as a cholinergic modulator by inhibiting acetylcholine synthesis, which is crucial for neurotransmission.

Medicine

In pharmaceutical development, this compound serves as a precursor for synthesizing drugs targeting cholinergic receptors. Its structure allows for modifications that enhance biological activity.

Industry

The compound is also employed in producing polymers and specialty chemicals due to its reactivity and versatility.

Case Study 1: Cholinergic Modulation

A study demonstrated that this compound effectively inhibits acetylcholine synthesis in neuronal tissues. This finding suggests potential therapeutic roles in treating conditions like Alzheimer's disease, where cholinergic signaling is impaired.

Case Study 2: Synthesis of Spirocyclic Compounds

Research highlighted its use as a key building block in synthesizing spirocyclic compounds. These compounds have shown promise in drug discovery due to their complex structures and biological activities.

Mechanism of Action

The mechanism of action of 1,5-Dibromopentan-3-one involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. The ketone group also makes it susceptible to nucleophilic addition reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

1,5-Dibromopentane (CAS 111-24-0)

  • Structure : A dibrominated alkane (C₅H₁₀Br₂) without a ketone group.
  • Physical Properties : Log Kₒw = 3.48 , indicating moderate lipophilicity .
  • Applications : Used in synthesizing intermediates like (R)-4-(((5-bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane .
  • Key Difference : The absence of a ketone group reduces polarity compared to 1,5-Dibromopentan-3-one, making it less reactive toward nucleophiles targeting carbonyl carbons .

1,5-Diphenyl-1,2,4,5-tetrabromo-3-pentanone (CAS 19922-77-1)

  • Structure : A tetrabrominated diketone with phenyl substituents.
  • Crystal Packing : Aromatic rings and bromine atoms influence intermolecular interactions (e.g., C–H···Br and π–π stacking), which are absent in this compound .
  • Key Difference : Enhanced steric hindrance and electronic effects from phenyl groups alter solubility and synthetic utility compared to the simpler this compound .

3-Hydroxy-1,5-diphenyl-1-pentanone (CAS 60669-64-9)

  • Structure : A hydroxylated diketone with two phenyl groups.
  • Functionality : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility relative to brominated analogues.
  • Applications : Used in synthesizing heterocycles, leveraging both ketone and alcohol functionalities .

1,5-Dibromopentan-2-one

  • Structure : Positional isomer of this compound, with the ketone at C2 instead of C3.
  • Reactivity : Altered ketone position may influence regioselectivity in reactions such as Grignard additions or nucleophilic substitutions.
  • Synthetic Utility : Differences in intermediate stability during multi-step syntheses (e.g., cyclization reactions) .

Critical Insights

Structural Flexibility: Diketones with aromatic substituents (e.g., 1,5-Diphenyl derivatives) show enhanced intermolecular interactions, which are absent in monoketones like this compound .

Biological Activity

1,5-Dibromopentan-3-one (CAS No. 140200-76-6) is an organic compound characterized by the presence of two bromine atoms and a ketone functional group. Its molecular formula is C5_5H8_8Br2_2O, with a molecular weight of approximately 243.92 g/mol. This compound has garnered attention in the fields of chemistry and biology due to its unique reactivity and potential applications in drug development and biochemical research.

This compound acts primarily as a cholinergic modulator , targeting the nicotinic acetylcholine receptor . Its mechanism involves:

  • Inhibition of Acetylcholine Synthesis : The compound inhibits the synthesis of acetylcholine in the brain, impacting cholinergic pathways crucial for neurotransmission.
  • Covalent Bond Formation : It can form covalent bonds with nucleophilic sites on enzymes and other biological molecules, potentially leading to inhibition of enzymatic activity.

The compound is known for its reactivity due to the presence of electrophilic bromine atoms and a carbonyl group. This reactivity allows it to participate in various chemical reactions:

Reaction Type Description
SubstitutionBromine atoms can be replaced by nucleophiles such as iodide or hydroxide.
ReductionThe ketone group can be reduced to an alcohol using lithium aluminum hydride.
OxidationCan be oxidized to form carboxylic acids using potassium permanganate.

Biological Studies and Applications

Research has highlighted several applications of this compound in biological contexts:

  • Enzyme Mechanisms : It is utilized in studying enzyme mechanisms due to its ability to interact with active sites, providing insights into enzyme catalysis and inhibition .
  • Pharmaceutical Development : The compound serves as a precursor in synthesizing pharmaceutical agents, particularly those targeting cholinergic receptors. Its unique structure allows for modifications that can enhance biological activity .
  • Research on Heterocycles : It has been employed in synthesizing various heterocyclic compounds, which are significant in medicinal chemistry for their diverse biological activities .

Case Studies

Several studies have investigated the biological effects and applications of this compound:

  • Study on Cholinergic Modulation : A study demonstrated that this compound effectively inhibits acetylcholine synthesis, suggesting potential therapeutic roles in conditions like Alzheimer's disease where cholinergic signaling is impaired.
  • Synthesis of Spirocyclic Compounds : Research showed that this compound could be used as a key building block in synthesizing spirocyclic compounds, which have shown promise in drug discovery due to their complex structures and biological activities .

Comparative Analysis

When compared to similar compounds, such as 1,5-Dichloropentan-3-one and 1,5-Diiodopentan-3-one, this compound exhibits unique reactivity patterns due to the intermediate reactivity of bromine compared to chlorine and iodine. This balance allows for selective reactions that can be advantageous in synthetic chemistry.

Compound Reactivity Applications
This compoundModerateCholinergic modulation
1,5-Dichloropentan-3-oneLower than dibromoGeneral synthesis
1,5-Diiodopentan-3-oneHigherLess selective reactions

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,5-Dibromopentan-3-one in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, as brominated compounds often release hazardous vapors. In case of skin contact, wash immediately with copious water (≥15 minutes) and seek medical evaluation if irritation persists . Avoid exposure to open flames due to potential decomposition into toxic gases like hydrogen bromide .

Q. How can researchers synthesize this compound, and what are common purification techniques?

  • Methodological Answer : A typical synthesis involves bromination of pentan-3-one using bromine in acetic acid under controlled temperature (0–5°C). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Purify the crude product via fractional distillation under reduced pressure (e.g., 110–120°C at 15 mmHg) to isolate the dibrominated product. Confirm purity using GC-MS and compare retention times with literature values .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H NMR to identify the ketone proton (δ ~2.1 ppm) and methylene groups adjacent to bromine (δ ~3.4–3.6 ppm). 13^{13}C NMR will show the carbonyl carbon at ~210 ppm and carbons bonded to bromine at ~30–40 ppm. IR spectroscopy confirms the ketone group (C=O stretch at ~1715 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Steric hindrance and solvent polarity significantly influence stereochemical outcomes. Use polar aprotic solvents (e.g., DMF) to stabilize transition states and lower reaction temperatures (≤25°C) to reduce kinetic competition. Monitor diastereomer ratios via chiral HPLC or 19^{19}F NMR if fluorinated nucleophiles are used. Computational modeling (DFT) can predict favored pathways by analyzing transition-state energies .

Q. What strategies resolve contradictory data in kinetic studies of this compound’s reactivity with Grignard reagents?

  • Methodological Answer : Discrepancies in rate constants may arise from impurities in starting materials or solvent effects. Standardize reagents via distillation and use anhydrous conditions. Perform control experiments to isolate variables (e.g., solvent polarity, temperature). Use stopped-flow IR spectroscopy to track reaction progress in real time. Replicate studies across multiple labs to confirm reproducibility .

Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C–Br bonds at positions 1 and 5. Lower BDE indicates higher reactivity. Simulate transition states using software like Gaussian or ORCA to identify favored pathways. Validate predictions experimentally via Suzuki-Miyaura couplings with aryl boronic acids, comparing yields of products from C1 vs. C5 bromine substitution .

Q. What are the challenges in quantifying byproducts from thermal decomposition of this compound, and how can they be addressed?

  • Methodological Answer : Byproducts like hydrogen bromide and carbonyl derivatives complicate analysis. Use thermogravimetric analysis (TGA) coupled with FTIR to identify gaseous products. For liquid residues, employ GC-MS with derivatization (e.g., silylation) to detect low-volatility compounds. Compare decomposition profiles under inert vs. oxidative atmospheres to isolate degradation mechanisms .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the electrophilicity of this compound with analogous α,ω-dihaloketones?

  • Methodological Answer : Use a competitive kinetic approach: React equimolar mixtures of this compound and a reference compound (e.g., 1,5-dichloropentan-3-one) with a limiting nucleophile (e.g., sodium thiophenolate). Analyze product ratios via 1^1H NMR integration. Calculate relative rate constants (krelk_{rel}) to rank electrophilicity. Control solvent effects by maintaining consistent polarity (e.g., acetonitrile) .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound derivatives?

  • Methodological Answer : Apply ANOVA to assess the impact of variables (temperature, catalyst loading, solvent) on yield. Use a factorial design to identify interactions between parameters. For small datasets, perform a Grubbs’ test to exclude outliers. Report confidence intervals (95%) to quantify uncertainty .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing methodologies involving this compound?

  • Methodological Answer : Disclose all experimental details, including batch numbers of reagents, exact reaction times, and equipment calibration data. Share raw spectroscopic files (e.g., .jdx for NMR) in supplementary materials. Collaborate with independent labs for cross-validation. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name

1,5-dibromopentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c6-3-1-5(8)2-4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWRMAONKJMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456679
Record name 1,5-dibromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140200-76-6
Record name 1,5-dibromopentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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